N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine

Catalog No.
S12432631
CAS No.
M.F
C20H25N3O3
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-meth...

Product Name

N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C20H25N3O3/c1-24-17-9-8-16(20(14-17)26-3)15-21-23-12-10-22(11-13-23)18-6-4-5-7-19(18)25-2/h4-9,14-15H,10-13H2,1-3H3/b21-15+

InChI Key

CWWBKAXSKQBNJA-RCCKNPSSSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC)OC

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3OC)OC

N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine is a complex organic compound characterized by its unique molecular structure, which includes a piperazine ring and multiple methoxy-substituted phenyl groups. The compound's IUPAC name indicates its structural intricacies, which are essential for its biological activity and potential therapeutic applications. The molecular formula is C25H27N3O3C_{25}H_{27}N_{3}O_{3}, with a molecular weight of approximately 425.5 g/mol. This compound is notable for its potential interactions with various biological targets due to its structural features, which may influence its pharmacological properties.

  • Oxidation: The compound can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to form amines or alcohols in the presence of hydrogen gas and a palladium catalyst.
  • Substitution Reactions: The compound may also participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups such as halides or hydroxyls .

The biological activity of N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine is primarily linked to its interaction with neurotransmitter receptors and enzymes. Preliminary studies suggest that it may exhibit anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways. Additionally, the compound may impact serotonin receptors, potentially influencing mood and anxiety disorders . Its structural similarity to other piperazine derivatives suggests that it may also exhibit psychoactive effects.

The synthesis of N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine typically involves the condensation of 2,4-dimethoxybenzaldehyde with 4-(2-methoxyphenyl)piperazine under acidic or basic conditions. Common solvents for this reaction include ethanol or methanol. Following the reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired product.

Industrial Production Methods

For large-scale production, continuous flow reactors and automated systems may be utilized to enhance efficiency and yield. Optimizing reaction conditions like temperature and pressure is crucial for maximizing output in industrial settings.

N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new therapeutic agents targeting neurological disorders, particularly those related to serotonin dysregulation. Additionally, its anti-inflammatory properties could make it useful in treating chronic inflammatory diseases.

Interaction studies have indicated that this compound can bind to specific receptors in the brain, particularly serotonin receptors, suggesting a mechanism through which it exerts its psychoactive effects. These interactions may lead to modulation of neurotransmitter systems involved in mood regulation and anxiety . Further research is needed to elucidate the full spectrum of its interactions and their implications for therapeutic use.

Several compounds share structural similarities with N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine. The following table compares these compounds based on their structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
4-(2-Methoxyphenyl)piperazinePiperazine ring with methoxy substitutionAntidepressant effects
1-(2-Methoxyphenyl)-piperazineSimilar piperazine structureNeuroactive properties
4-(3-Chlorophenyl)piperazineChlorine substitution on phenyl ringAntipsychotic effects
1-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-2-oneAdditional butanone groupPotential analgesic effects

These compounds highlight the uniqueness of N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine due to its specific methoxy substitutions and potential multi-target interactions that could lead to diverse pharmacological effects.

IUPAC Nomenclature and Structural Features

The compound’s systematic name, N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine, reflects its three-dimensional arrangement:

  • A piperazine ring substituted at the 1-position with a 2-methoxyphenyl group.
  • An (E)-configured imine linkage (–CH=N–) connecting the piperazine to a 2,4-dimethoxyphenyl moiety.
  • Three methoxy (–OCH₃) groups at positions 2 and 4 of the benzaldehyde-derived aromatic ring and position 2 of the piperazine-attached phenyl group.

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular formulaC₂₁H₂₅N₃O₃
Molecular weight425.5 g/mol
Hybridizationsp² (imine nitrogen), sp³ (piperazine)
StereochemistryE-configuration at imine bond

Spectroscopic Characterization

  • FTIR: Stretching vibrations at 1630–1650 cm⁻¹ confirm the C=N bond. Aromatic C–O–C bands appear at 1250–1270 cm⁻¹.
  • ¹H NMR: Signals at δ 3.8–4.0 ppm (methoxy protons), δ 6.5–7.5 ppm (aromatic protons), and δ 8.2 ppm (imine proton).
  • Mass spectrometry: Molecular ion peak at m/z 425.5 (M⁺) with fragmentation patterns consistent with methoxy group loss.

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Exact Mass

355.18959167 g/mol

Monoisotopic Mass

355.18959167 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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